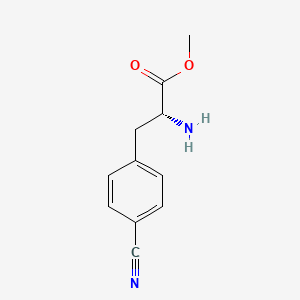

Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate

Vue d'ensemble

Description

Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate is an organic compound with the molecular formula C11H12N2O2 It is a derivative of phenylalanine, an essential amino acid, and features a cyano group attached to the phenyl ring

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-{[(4-cyanophenyl)(4h-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, are known to be dual aromatase and sulfatase inhibitors (dasis) . These enzymes play crucial roles in steroid hormone biosynthesis, and their inhibition can have significant therapeutic implications.

Mode of Action

Based on the structural similarity to known dasis , it can be hypothesized that this compound may interact with its targets (aromatase and sulfatase enzymes) by binding to their active sites, thereby inhibiting their activity.

Analyse Biochimique

Biochemical Properties

It is known that this compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Molecular Mechanism

It is known to participate in Suzuki–Miyaura coupling, which involves the formation of a new Pd–C bond through oxidative addition .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate in laboratory settings .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied yet .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of (2R)-2-amino-3-(4-cyanophenyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification to occur, resulting in the formation of the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of amides or other ester derivatives.

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for modifications that can lead to new compounds with enhanced properties. This capability is particularly valuable in the development of pharmaceuticals and agrochemicals, where specific functional groups can impart desired biological activities.

Chemical Properties

- Molecular Formula : C11H12N2O2

- Molecular Weight : 204.23 g/mol

- Structure : Contains a cyano group, enhancing its reactivity.

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound may play a role in enzyme inhibition. Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, making them potential candidates for therapeutic applications.

Potential Therapeutic Properties

The compound has been investigated for its anti-inflammatory and anticancer activities. Its structural similarity to known inhibitors suggests that it could interact with biological targets effectively, leading to significant therapeutic outcomes.

Medicinal Chemistry

Drug Development

this compound is being explored as a precursor in drug development due to its potential therapeutic properties. The compound's unique features allow it to be modified into various derivatives that may exhibit improved efficacy against diseases such as cancer.

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Similar compounds have shown promising inhibitory activities against DPP-IV, an important target for type 2 diabetes treatment. The interaction mechanisms were explored through molecular docking simulations, indicating potential for new antidiabetic agents .

- Anti-Cancer Activity : Research has demonstrated that modifications to compounds similar to this compound can significantly enhance their binding affinity to cancer-related targets .

Industrial Applications

Advanced Material Development

The compound is also utilized in the development of advanced materials with specific functional properties. Its unique chemical structure makes it suitable for creating polymers and other materials that require precise chemical characteristics.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-(4-cyanophenyl)propanoate

- Methyl 3-{[(2R)-2-(4-cyanophenyl)-2-hydroxyethyl]amino}propanoate

- (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate

Uniqueness

Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate is unique due to its specific structural features, such as the presence of both an amino group and a cyano group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Activité Biologique

Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate, also known as a derivative of α-amino acids, has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features that allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes an amino group, a propanoate moiety, and a cyanophenyl group, which contribute to its biological activity. The presence of the cyanophenyl group is particularly significant as it can enhance the lipophilicity and binding affinity of the compound to specific targets.

Antidiabetic Properties

One of the primary areas of research regarding this compound is its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes. Studies have shown that compounds with similar structures exhibit promising inhibitory activities against DPP-IV. For instance, certain proline derivatives demonstrated IC50 values in the low micromolar range, indicating effective inhibition .

Anticancer Activity

Research indicates that derivatives of this compound may also exhibit anticancer properties. A study on related chromene derivatives found that they were more effective than standard chemotherapeutics like cisplatin against specific cancer cell lines (e.g., SK-LU-1 and PC-3 cells) and displayed significant cytotoxicity . The molecular mechanisms often involve the inhibition of topoisomerases, enzymes crucial for DNA replication and repair, which are frequently targeted in cancer therapy.

Antifungal Activity

In addition to its anticancer properties, this compound may have antifungal activity. Compounds structurally similar to it have been tested against various Candida species, showing minimum inhibitory concentrations (MICs) comparable to fluconazole, a common antifungal drug . This suggests that such derivatives could be explored further for their potential in treating fungal infections.

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with its biological targets. These studies reveal binding affinities and potential binding sites on enzymes like DPP-IV and topoisomerases. For example, molecular docking simulations indicated favorable interactions between certain analogs and the active site of DPP-IV, supporting their role as potential inhibitors .

Case Study 1: Dipeptidyl Peptidase IV Inhibition

In a study focusing on novel α-aminoacyl-containing proline derivatives, several compounds were synthesized and evaluated for their DPP-IV inhibitory activity. Among them, two compounds exhibited IC50 values of 4.56 μM and 8.4 μM respectively, demonstrating significant inhibition without affecting other related enzymes. This highlights the specificity and potency of these compounds in managing type 2 diabetes .

Case Study 2: Anticancer Activity Against Prostate Cancer

Another investigation assessed the anticancer efficacy of various chromene derivatives against prostate cancer cell lines. The results indicated that certain derivatives showed superior cytotoxicity compared to established chemotherapeutic agents. The study emphasized the need for further development of these compounds as promising candidates for cancer treatment .

Propriétés

IUPAC Name |

methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8/h2-5,10H,6,13H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFIQNIOQYPOTP-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.